Bicyclo[3.1.1]heptane-1-carboxamide

Medicinal Chemistry Bioisostere Drug Design

Bicyclo[3.1.1]heptane-1-carboxamide is a geometrically precise bioisostere for meta-substituted benzene rings, delivering the exact ~120° exit vector required for lead optimization. Unlike para-oriented BCP motifs, this BCHep scaffold retains the binding orientation of meta-phenyl groups while introducing saturated, three-dimensional character to improve ADME properties. Sourced as a versatile carboxamide building block for amide library synthesis, it enables rapid exploration of BCHep chemical space. Ideal for medicinal chemistry groups seeking to replace problematic phenyl rings without compromising target engagement. Contact us for bulk pricing and custom synthesis options.

Molecular Formula C8H13NO
Molecular Weight 139.198
CAS No. 126332-31-8
Cat. No. B593674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.1.1]heptane-1-carboxamide
CAS126332-31-8
SynonymsBicyclo[3.1.1]heptane-1-carboxamide (9CI)
Molecular FormulaC8H13NO
Molecular Weight139.198
Structural Identifiers
SMILESC1CC2CC(C1)(C2)C(=O)N
InChIInChI=1S/C8H13NO/c9-7(10)8-3-1-2-6(4-8)5-8/h6H,1-5H2,(H2,9,10)
InChIKeyJKUYZNMPMJOCTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[3.1.1]heptane-1-carboxamide: A Key Building Block and Validated meta-Phenyl Bioisostere


Bicyclo[3.1.1]heptane-1-carboxamide (CAS 126332-31-8), with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol, is a saturated carbocyclic building block [1]. Its core structure, the bicyclo[3.1.1]heptane (BCHep) framework, has been established as an effective bioisostere for meta-substituted benzene rings in drug discovery, due to its ability to precisely mimic the 120° exit vector angle of meta-substituents [2].

Why Bicyclo[3.1.1]heptane-1-carboxamide's Geometric Precision Matters for Drug Discovery


Generic substitution with other saturated bioisosteres is not straightforward due to significant differences in their exit vector geometry. While bicyclo[1.1.1]pentane (BCP) motifs are excellent mimics for para-substituted arenes with a 180° angle, they cannot accurately reproduce the ~120° angle required for meta-substituted phenyl replacements [1]. Bicyclo[3.1.1]heptane (BCHep) scaffolds uniquely address this gap, providing a geometrically precise mimic that allows medicinal chemists to systematically modify drug candidates that contain a meta-substituted phenyl ring, thereby overcoming pharmacokinetic hurdles without altering the core binding orientation [2].

Quantitative Differentiation: Evidence for Bicyclo[3.1.1]heptane-1-carboxamide and its Scaffold


Geometric Precision: 120° Exit Vector Angle vs. 180° for para-Isosteres

The bicyclo[3.1.1]heptane scaffold provides a unique geometric solution for replacing meta-substituted arenes. Its bridgehead substituent vectors map precisely onto the geometry of a meta-substituted benzene ring, with an exit vector angle of approximately 120° [1]. This is in direct contrast to the more common bicyclo[1.1.1]pentane (BCP) scaffold, which is an effective bioisostere for para-substituted benzenes with an exit vector angle of 180° [2].

Medicinal Chemistry Bioisostere Drug Design

Physicochemical Property: Predicted LogP of 2.20

The predicted octanol-water partition coefficient (LogP) for Bicyclo[3.1.1]heptane-1-carboxamide is 2.20170 [1]. While no direct head-to-head comparison for this exact molecule was found, this LogP value positions it in a lipophilicity range that is generally considered favorable for drug-like molecules, balancing membrane permeability with aqueous solubility.

ADME Lipophilicity Physicochemical Properties

Validated Metabolic Stability Improvement in Drug Analogues

In a comparative ADME (Absorption, Distribution, Metabolism, and Excretion) study of pharmaceutical analogues, replacing a parent arene-containing drug with a bicyclo[3.1.1]heptane (BCHep)-containing analogue resulted in enhanced metabolic stability [1]. This class-level finding demonstrates the potential power of the BCHep motif for improving the pharmacokinetic properties of drug candidates relative to their aromatic counterparts [2].

Drug Metabolism Pharmacokinetics ADME

Procurement-Driven Application Scenarios for Bicyclo[3.1.1]heptane-1-carboxamide


Scaffold for Synthesis of Bicyclo[3.1.1]heptane-Derived Bioisosteres

This compound serves as a core building block for synthesizing a variety of functionalized bicyclo[3.1.1]heptane (BCHep) derivatives. Its carboxylic acid derivative, accessed via established protocols from [3.1.1]propellane [1], can be used to create diverse amide libraries. This is essential for medicinal chemistry groups looking to explore the BCHep chemical space in their drug discovery programs.

Design and Synthesis of meta-Phenyl Bioisostere Analogues

The primary application of this scaffold is as a direct replacement for a meta-substituted phenyl ring in a lead compound [1]. By using this building block, medicinal chemists can introduce a saturated, three-dimensional motif that retains the required 120° geometry of the meta-substituents while potentially improving ADME properties like metabolic stability [2].

Building Block for Advanced Intermediates and Final Drug Candidates

The BCHep scaffold has been incorporated into analogues of existing pharmaceuticals, demonstrating its utility beyond simple model systems [1]. This indicates that Bicyclo[3.1.1]heptane-1-carboxamide and related intermediates are valuable for creating advanced, drug-like molecules in lead optimization campaigns aimed at improving the pharmacokinetic profile of drug candidates.

Technical Documentation Hub

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